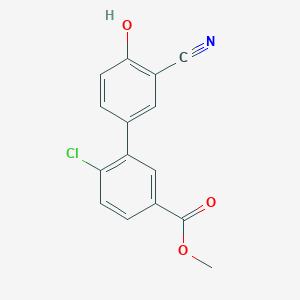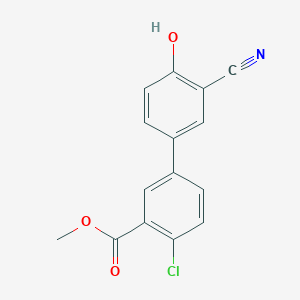
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95% (hereafter referred to as 5-CMC-95%) is a synthetic compound belonging to the class of phenols. It is used in a wide range of scientific research applications, such as in the synthesis of organic compounds, in drug discovery, and in biochemical and physiological studies. 5-CMC-95% is a white crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 213-215°C. It has been used in various laboratory experiments due to its ability to be easily synthesized and its low cost.
Applications De Recherche Scientifique
5-CMC-95% has a wide range of scientific research applications. It has been used in the synthesis of organic compounds, such as esters and amides, and in the synthesis of pharmaceuticals. It has also been used in drug discovery, as it can be used to investigate the activity of a drug candidate. In addition, 5-CMC-95% has been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of 5-CMC-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. This inhibition of enzymes prevents the metabolism of the drug and therefore increases its bioavailability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMC-95% are not fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 5-CMC-95% has been shown to reduce the toxicity of certain drugs and to reduce the risk of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-CMC-95% in laboratory experiments is its low cost and easy synthesis. Additionally, it is relatively safe to use and has a wide range of applications. However, there are some limitations to using 5-CMC-95% in laboratory experiments. For example, it is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 5-CMC-95% is not fully understood, so it is difficult to predict its effects.
Orientations Futures
There are several potential future directions for the use of 5-CMC-95%. For example, further research could be conducted to explore the mechanism of action of 5-CMC-95% and to investigate its potential therapeutic applications. In addition, further research could be conducted to investigate the effects of 5-CMC-95% on drug metabolism and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the safety and efficacy of 5-CMC-95% in humans and animals.
Méthodes De Synthèse
The synthesis of 5-CMC-95% is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenyl cyanide and a base, such as sodium hydroxide, to form a salt. The second step involves the reaction of the salt with an acid, such as hydrochloric acid, to form the desired 5-CMC-95%.
Propriétés
IUPAC Name |
methyl 2-chloro-4-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)13-3-2-10(7-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASHUDKEZNLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684984 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261918-56-2 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)





![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)


